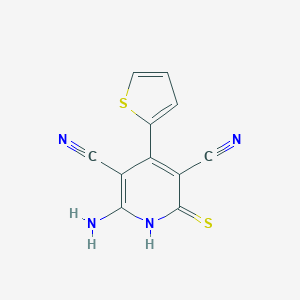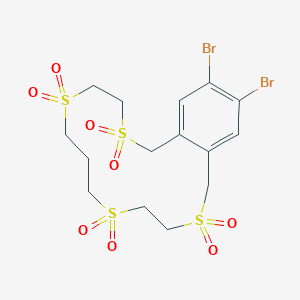
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, commonly known as BPDH, is a chemical compound that has been studied for its potential use in scientific research. BPDH is a yellow crystalline solid that has a molecular weight of 397.31 g/mol. It has been found to have a variety of potential applications in the field of biochemistry and physiology.
作用機序
The exact mechanism of action of BPDH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including reduced inflammation and cell growth.
Biochemical and Physiological Effects:
BPDH has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. BPDH has also been found to have potential as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One advantage of using BPDH in lab experiments is its potential as a fluorescent probe for the detection of metal ions. BPDH is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using BPDH is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving BPDH. One area of interest is its potential use as an anti-inflammatory agent. Further studies could be done to determine the optimal dosage and administration method for this application. Another area of interest is its potential use as a treatment for cancer. More research is needed to determine the specific types of cancer that BPDH may be effective against, as well as the optimal dosage and administration method for this application. Additionally, further studies could be done to explore the use of BPDH as a fluorescent probe for the detection of metal ions in biological systems.
合成法
BPDH can be synthesized using a variety of methods, including the condensation of 4-bromo-2,6-dimethylphenol with 5-phenyl-1,2-dihydropyrazole-3-carboxaldehyde in the presence of a base. Other methods involve the use of different reactants and catalysts to produce the desired compound.
科学的研究の応用
BPDH has been studied for its potential use in a variety of scientific research applications. It has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPDH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
製品名 |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
(6E)-4-bromo-6-(5-phenyl-1,2-dihydropyrazol-3-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)12(8-11)14-9-13(17-18-14)10-4-2-1-3-5-10/h1-9,17-18H/b14-12+ |
InChIキー |
YULUPOLVEDIMPK-WYMLVPIESA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C/C(=C\3/C=C(C=CC3=O)Br)/NN2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=O)Br)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-(4-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B304558.png)
![2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B304559.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)
